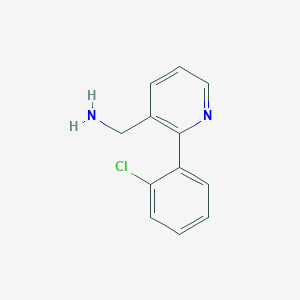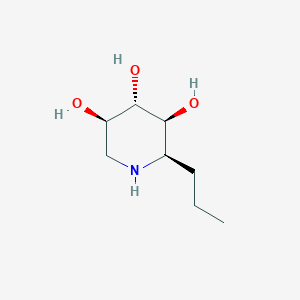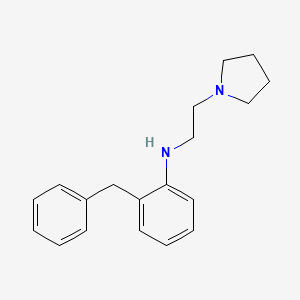![molecular formula C22H19N3 B10838207 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine](/img/structure/B10838207.png)
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine typically involves the reaction of N-phenylbenzamidines with various reagents under specific conditions. One common method includes the use of CuBr as a catalyst in benzene at 80°C . Another approach involves microwave-assisted reactions, where N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives react with dialkyl amino (phenyl) in a solvent mixture of isopropanol and acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often employ metal-catalyzed reactions and phase-transfer catalysis to achieve high yields and purity. These methods are scalable and can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its anti-cancer properties.
Quinazoline-2(1H)-one derivatives: Studied for their anti-inflammatory and anti-microbial activities.
Uniqueness
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C22H19N3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-phenyl-N-[(1S)-1-phenylethyl]quinazolin-4-amine |
InChI |
InChI=1S/C22H19N3/c1-16(17-10-4-2-5-11-17)23-22-19-14-8-9-15-20(19)24-21(25-22)18-12-6-3-7-13-18/h2-16H,1H3,(H,23,24,25)/t16-/m0/s1 |
Clave InChI |
AEXWSMVZORVWML-INIZCTEOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


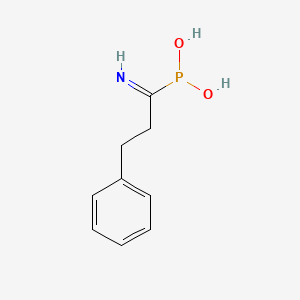
![(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838139.png)
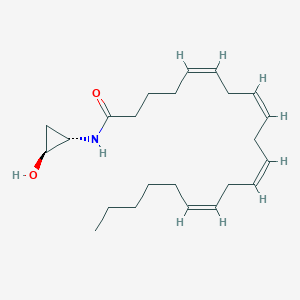

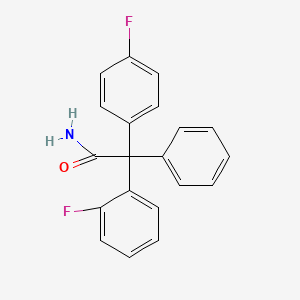
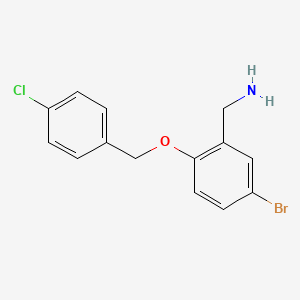
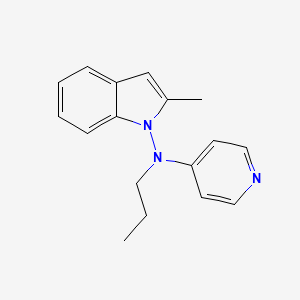
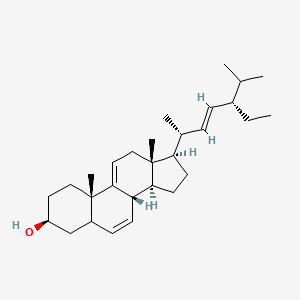
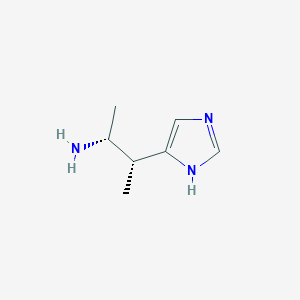
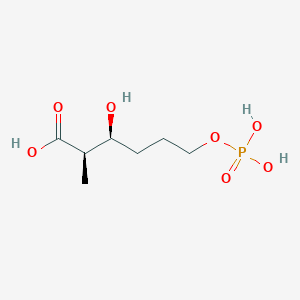
![(2R)-N-(7'-(2-Chlorophenyl)-6'-(4-chlorophenyl)-3',4'-dihydrospiro[cyclohexane-1,2'-pyrano[2,3-B]pyridine]-4'-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838185.png)
